Molecular Weight and Lipophilicity Advantage Over Primary Amine and Shorter N-Alkyl Analogs
The target compound (MW 179.30 g·mol⁻¹) exhibits a 45.6% higher molecular weight than the unsubstituted primary amine 5-norbornene-2-methylamine (MW 123.20 g·mol⁻¹) and an 8.5% increase over the isomeric N-propyl and N-isopropyl analogs (each MW 165.27 g·mol⁻¹) . For the structurally closest saturated comparator, 2-(2-methylpropyl)bicyclo[2.2.1]heptan-2-amine, PubChem-computed XLogP3-AA is 2.5; the olefinic target is anticipated to exhibit marginally lower logP due to the polarizable π-system, yielding an estimated logP of approximately 2.3–2.6, which is 0.5–1.0 log units above the N-propyl and N-isopropyl analogs (estimated logP ~1.8–2.1) based on fragment-based prediction [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW 179.30 g·mol⁻¹; predicted logP ~2.3–2.6 |
| Comparator Or Baseline | Primary amine (5-norbornene-2-methylamine): MW 123.20 g·mol⁻¹; N-propyl analog: MW 165.27 g·mol⁻¹, predicted logP ~1.8–2.1; Saturated analog: MW 167.29 g·mol⁻¹, XLogP3-AA 2.5 |
| Quantified Difference | MW increase of 45.6% vs. primary amine; logP increase of ~0.5–1.0 units vs. C3 analogs |
| Conditions | Computed/estimated physicochemical properties |
Why This Matters
Higher molecular weight and controlled lipophilicity directly influence membrane permeability, volatility, and formulation compatibility in both fragrance and bioactive molecule applications.
- [1] PubChem. 2-(2-Methylpropyl)bicyclo[2.2.1]heptan-2-amine, CID 65014999. Computed Properties: XLogP3-AA = 2.5. View Source
